N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide” is a complex organic molecule. It contains an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Indole is a key structure in many natural products and synthetic pharmaceuticals .
Molecular Structure Analysis
The indole nucleus is a very widespread motif used in drug discovery and found in many pharmacologically active compounds . The presence of the indole nucleus in a compound can contribute to its biological activity.Scientific Research Applications
Anticancer Properties
The compound has been involved in studies exploring its anticancer properties. For instance, a study conducted by Zhang, Shi-jie, Hu, and Wei-Xiao (2010) synthesized a novel compound related to N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide, which showed potential anticancer properties. The compound was characterized using various techniques including X-ray diffraction, indicating its potential in cancer research (Zhang et al., 2010).
Endothelin Antagonism
Research into the biphenylsulfonamides series, including similar compounds, has identified them as novel series of endothelin-A (ETA) selective antagonists. Modifications to the pendant phenyl ring improved both binding and functional activity, as demonstrated by Murugesan et al. (1998). This research highlights the compound's role in cardiovascular research, particularly related to endothelin antagonism (Murugesan et al., 1998).
Antitumor Sulfonamides
Owa et al. (2002) conducted a study focusing on sulfonamide-focused libraries, including compounds structurally similar to this compound. They found that these compounds acted as potent cell cycle inhibitors and progressed to clinical trials as antitumor agents. This indicates the compound's utility in the development of new antitumor medications (Owa et al., 2002).
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-4-methoxy-3,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-13-9-15(10-14(2)20(13)26-4)27(24,25)21-11-19(23)17-12-22(3)18-8-6-5-7-16(17)18/h5-10,12,19,21,23H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXFVGBWERKJOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC(C2=CN(C3=CC=CC=C32)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.